cyclo(Arg-Gly-Asp-D-Phe-Val) Demonstrates Superior αvβ3 Binding Potency Compared to Linear RGD Peptides
cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits a dramatic increase in αvβ3 inhibitory activity compared to linear RGD reference peptides. Studies report a 100- to 1000-fold increase in potency, establishing a clear quantitative advantage for applications requiring high-affinity αvβ3 engagement [1]. This is further supported by direct comparison where c(RGDfV) (IC50 158 nM) showed approximately 5-fold higher affinity than a parent linear RGD peptide (IC50 818 nM) [2].
| Evidence Dimension | αvβ3 Integrin Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | Parent linear RGD-peptide: 818 nM |
| Quantified Difference | 5.2-fold higher affinity for c(RGDfV) |
| Conditions | Inhibition of αvβ3-mediated endothelial cell adhesion in vitro [2] |
Why This Matters
This quantifies the functional superiority of the cyclic scaffold, validating its selection over linear alternatives for studies where robust αvβ3 blockade is required.
- [1] Mas-Moruno C, Rechenmacher F, Kessler H. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry. 2010;10(10):753-768. doi:10.2174/187152010794728639 View Source
- [2] Kok RJ, et al. Preparation and functional evaluation of RGD-modified proteins as αvβ3 integrin directed therapeutics. Bioconjugate Chemistry. 2002;13(1):128-135. doi:10.1021/bc015561+ View Source
